molecular formula C3H8ClN3O3 B13468906 2-(Carbamimidamidooxy)acetic acid hydrochloride

2-(Carbamimidamidooxy)acetic acid hydrochloride

Cat. No.: B13468906
M. Wt: 169.57 g/mol
InChI Key: RGJFRUWEBIDIPX-UHFFFAOYSA-N
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Description

2-(Carbamimidamidooxy)acetic acid hydrochloride is a chemical compound that features a carboxylic acid functional group

Properties

Molecular Formula

C3H8ClN3O3

Molecular Weight

169.57 g/mol

IUPAC Name

2-(diaminomethylideneamino)oxyacetic acid;hydrochloride

InChI

InChI=1S/C3H7N3O3.ClH/c4-3(5)6-9-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H

InChI Key

RGJFRUWEBIDIPX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)ON=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamimidamidooxy)acetic acid hydrochloride typically involves the reaction of a carboxylic acid derivative with a guanidine derivative. One common method includes the use of acyl chlorides and guanidine hydrochloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamimidamidooxy)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(Carbamimidamidooxy)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carbamimidamidooxy)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carbamimidamidooxy)acetic acid hydrochloride is unique due to its combination of a carboxylic acid and guanidine functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2-(Carbamimidamidooxy)acetic acid hydrochloride (also known as AOA or its derivatives) is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities, particularly its role in inhibiting creatine transport and creatine kinase. This article explores the biological activity of this compound, supported by various studies, case analyses, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₃H₈ClN₄O₃
  • Molecular Weight : 157.57 g/mol

This compound features a carbamimidamido group linked to an acetic acid moiety, which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of creatine transport and creatine kinase activity. This inhibition is significant because:

  • Creatine Kinase Role : Creatine kinase is crucial for ATP regeneration in tissues with high energy demands, such as muscle and brain tissues.
  • Therapeutic Implications : Inhibition of this enzyme may provide therapeutic benefits in conditions characterized by excessive creatine metabolism, such as certain cancers and metabolic disorders .

Inhibition of Creatine Transport

Research indicates that this compound effectively inhibits creatine transport in cancer cells, leading to reduced phosphocreatine levels. This effect can hinder the energetic capacity of cancer cells, potentially making them more susceptible to treatment .

Anti-Cancer Properties

Several studies have highlighted the potential anti-cancer properties of this compound:

  • Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound effectively disrupted energy metabolism within the cells .
  • Case Study 2 : In another study involving renal cell carcinoma, the compound was shown to inhibit cell proliferation by targeting the creatine kinase pathway, suggesting a novel approach for cancer therapy .

Data Table: Biological Activity Overview

Activity Effect Reference
Creatine Transport InhibitionDecreased phosphocreatine levels
Cell Viability ReductionIncreased apoptosis in cancer cell lines
Proliferation InhibitionReduced growth in renal cell carcinoma

Pharmacological Studies

Pharmacological studies indicate that this compound can modulate various signaling pathways involved in cellular metabolism. Its ability to inhibit creatine kinase suggests a potential role as an adjunct therapy in metabolic disorders and cancer treatments.

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that while effective at inhibiting target pathways, the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in clinical applications.

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